5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of benzothiazepine and pyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazepine ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities and biological activities.
Pyrimidines: Compounds like quinazolines and quinazolinones, which also contain nitrogen heterocycles, exhibit similar pharmacological properties
Uniqueness
The uniqueness of 5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combined benzothiazepine and pyrimidine structures, which confer distinct chemical reactivity and biological activity. This dual structure allows for versatile applications and potential therapeutic benefits .
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18ClN3O3S/c1-24-19(26)18(20(27)25(2)21(24)28)15-11-17(12-7-9-13(22)10-8-12)29-16-6-4-3-5-14(16)23-15/h3-10,17,26H,11H2,1-2H3 |
InChI Key |
OHJASJBQUZDANI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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